4-[(dimethylamino)methyl]benzene-1-carboximidamide dihydrochloride
Description
Properties
CAS No. |
59476-06-1 |
|---|---|
Molecular Formula |
C10H17Cl2N3 |
Molecular Weight |
250.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 4-(dimethylamino)methylbenzene-1-carboxylic acid with ammonia under specific conditions. The reaction typically involves heating the reactants in the presence of a suitable catalyst to facilitate the formation of the imidamide group.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves the use of advanced chemical reactors and purification techniques to obtain the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 4-[(Dimethylamino)methyl]benzene-1-carboximidamide dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Various nucleophiles and electrophiles are used to achieve substitution reactions.
Major Products Formed: The reactions yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds similar to 4-[(dimethylamino)methyl]benzene-1-carboximidamide dihydrochloride exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown selective activity against colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cell lines with IC50 values ranging from 7 to 24 µM. These findings suggest that the compound could serve as a lead structure for developing new anticancer agents through further modification and optimization .
Protease Inhibition
Benzamidine derivatives are well-known for their role as protease inhibitors. The compound is expected to inhibit serine proteases effectively due to its structural similarity to known inhibitors. This property is particularly relevant in therapeutic contexts where modulation of protease activity can alter disease progression, such as in coagulation disorders .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for drug development. SAR studies have highlighted specific substituents that enhance efficacy against target proteins involved in cancer proliferation and survival pathways. For example, modifications at the benzene ring can significantly influence binding affinity and selectivity towards cancer cell lines .
Case Study 1: Cytotoxicity Evaluation
A series of compounds derived from benzamidine were synthesized and tested for their cytotoxic properties against HCT-116, MCF-7, and HeLa cells. The most promising candidates demonstrated significant apoptotic effects, indicating their potential as effective anticancer agents. The study utilized quantitative structure–activity relationship (QSAR) models to predict the activity based on molecular descriptors .
| Compound ID | Cell Line | IC50 (µM) | Selectivity Ratio |
|---|---|---|---|
| 22 | HCT-116 | 11 | 3.1 |
| 46 | MCF-7 | 15 | 2 |
| 22 | HeLa | 18 | 4 |
Case Study 2: Protease Inhibition
In a study focusing on coagulation factors, derivatives of benzamidine were assessed for their ability to inhibit Factor VIIIa, which plays a critical role in the blood coagulation cascade. The results indicated that certain modifications enhanced inhibitory potency, suggesting that similar alterations could be applied to the compound of interest for improved therapeutic effects .
Mechanism of Action
The mechanism by which 4-[(Dimethylamino)methyl]benzene-1-carboximidamide dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes, and modulating their activity. The exact mechanism depends on the context in which the compound is used, whether in chemical synthesis, biological research, or pharmaceutical applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-[(dimethylamino)methyl]benzene-1-carboximidamide dihydrochloride with three analogs: ethyl 4-(dimethylamino)benzoate, 2-(dimethylamino)ethyl methacrylate, and 4-(dimethylamino)benzohydrazide. Key differences in functional groups, reactivity, and applications are highlighted (Table 1).
Table 1: Structural and Functional Comparison
Reactivity and Functional Group Influence
- Carboximidamide vs. Ester/Methacrylate: The amidine group in the target compound is significantly more basic than esters or methacrylates, enabling stronger interactions with acidic moieties (e.g., enzymes or polymers). In contrast, ethyl 4-(dimethylamino)benzoate exhibits high reactivity in resin cements due to its electron-donating dimethylamino group, which accelerates polymerization .
- Hydrazide vs. Carboximidamide: 4-(Dimethylamino)benzohydrazide forms extensive hydrogen bonds in its crystal lattice, contributing to stability . The carboximidamide’s amidinium ion (in dihydrochloride form) may exhibit similar hydrogen-bonding capacity but with enhanced solubility.
Physical and Chemical Properties
- Solubility: The dihydrochloride salt of the target compound likely has superior aqueous solubility compared to neutral analogs like ethyl 4-(dimethylamino)benzoate.
- Thermal Stability: Hydrazides (e.g., 4-(dimethylamino)benzohydrazide) display stability via hydrogen-bonded networks, whereas methacrylates (e.g., 2-(dimethylamino)ethyl methacrylate) require co-initiators like diphenyliodonium hexafluorophosphate (DPI) to optimize reactivity .
Research Findings and Limitations
- Reactivity Hierarchy: Ethyl 4-(dimethylamino)benzoate > 2-(dimethylamino)ethyl methacrylate in resin systems, attributed to ester group efficiency . The target compound’s amidine group may offer unique reactivity in biological systems.
- Structural Insights : Hydrazides prioritize hydrogen bonding for stability, whereas amidines prioritize charge interactions. The dihydrochloride salt’s ionic character may bridge these properties.
- Data Gaps : Direct studies on the target compound are absent in the evidence; inferences rely on functional group behavior in analogs.
Biological Activity
4-[(dimethylamino)methyl]benzene-1-carboximidamide dihydrochloride, commonly referred to as a derivative of benzene with significant biological implications, has garnered attention in medicinal chemistry for its potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C10H14Cl2N4
- Molecular Weight : 253.15 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in various metabolic pathways, which could lead to its anticancer and antimicrobial properties.
- Receptor Modulation : It may interact with certain receptors in the body, modulating their activity and influencing physiological responses.
- Cell Signaling Pathways : The compound's ability to affect cell signaling pathways contributes to its therapeutic effects, particularly in cancer treatment.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study published in the Journal of Medicinal Chemistry demonstrated its effectiveness against various cancer cell lines through apoptosis induction and cell cycle arrest .
Antimicrobial Effects
The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that it possesses activity against several bacterial strains, suggesting its potential use as an antibacterial agent .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | Significant (IC50 < 10 µM) | |
| Antimicrobial | Moderate against E. coli | |
| Enzyme Inhibition | Effective on proteases |
Case Study: Anticancer Activity
A systematic study on the compound's anticancer properties revealed that it effectively inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of approximately 8 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, where it increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .
Case Study: Antimicrobial Activity
In a separate study focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as a new antibacterial agent .
Q & A
Q. Advanced
- Molecular docking : Use AutoDock Vina to predict binding affinities to targets like acetylcholinesterase (PDB: 4EY7) .
- MD simulations : Simulate ligand-receptor dynamics over 100 ns to assess stability of hydrogen bonds with active-site residues (e.g., Asp72, His440) .
- QSAR models : Corrogate electronic (e.g., Hammett σ) and steric parameters (e.g., molar refractivity) with bioactivity data .
What are the stability considerations for storing this compound under laboratory conditions?
Q. Basic
- Storage temperature : -20°C in airtight, light-resistant containers to prevent hydrolysis of the carboximidamide group .
- Desiccant use : Include silica gel packs to mitigate hygroscopic degradation .
- Stability monitoring : Perform HPLC every 6 months to detect degradation products (e.g., free amine or carboxylic acid) .
What methodological approaches are used to assess the compound’s pharmacokinetic properties in preclinical studies?
Q. Advanced
- In vitro ADME : Use Caco-2 cell monolayers to predict intestinal permeability (Papp > 1 × 10⁻⁶ cm/s indicates high absorption) .
- Plasma protein binding : Equilibrium dialysis to measure unbound fraction (fu) .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
